3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Properties
CAS No. |
53624-84-3 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-5-6-2-3-7(4-6)8(5)9(10)11/h2-3,5-8H,4H2,1H3,(H,10,11) |
InChI Key |
SSVKYZDOIWXDIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C1C(=O)O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition as a Core Strategy
The predominant synthetic approach to this compound involves the Diels-Alder [4+2] cycloaddition reaction. In this method, cyclopentadiene or substituted cyclopentadienes react with methyl-substituted maleic anhydride or related dienophiles to form the bicyclic norbornene scaffold with a carboxylic acid or ester functionality at the 2-position.
Reaction Conditions: The cycloaddition is typically conducted in inert solvents such as toluene or tetrahydrofuran (THF) at moderate temperatures (40–80 °C) for 12–24 hours to ensure high conversion and selectivity toward the endo or exo isomer.
Post-Cycloaddition Functionalization: The initial adduct, often an anhydride or ester, undergoes hydrolysis or esterification to yield the free carboxylic acid. For example, hydrolysis of the anhydride intermediate under acidic or basic aqueous conditions produces the carboxylic acid derivative.
Organocatalytic and Metal-Catalyzed Variants
Recent advancements include the use of organocatalysts and metal complexes to enhance enantioselectivity and yield:
Lanthanide Catalysis: The use of ytterbium-based catalysts such as (THF)Yb[2,2'-methylenebis(6-t-Bu-4-methylphenolato)]Na(THF)2 in toluene at 40 °C for 24 hours has been reported to facilitate the cycloaddition with improved stereocontrol.
Palladium-Catalyzed Hydrogenation: Post-cycloaddition, selective hydrogenation of the double bond in the bicyclic system can be achieved using 5% palladium on carbon under mild hydrogen pressure (50 psi) at ambient temperature to yield saturated analogs.
Stepwise Synthesis from Norbornene Derivatives
An alternative approach involves functionalizing commercially available norbornene or its derivatives:
Carboxylation of Norbornene: 3-(2-norbornen-5-yl)propionic acid can be synthesized from 5-ethylidene-2-norbornene via oxidative functionalization and subsequent carboxylation steps.
Malonate Ester Alkylation: The sodio derivative of di-tert-butyl bicyclo[2.2.1]heptan-2-ylmalonate can be prepared by deprotonation with sodium hydride in anhydrous benzene, followed by reaction with bicyclo[2.2.1]heptan-2-ylcarboxylic acid chloride, leading to intermediates convertible into the target acid.
Detailed Reaction Conditions and Procedures
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Diels-Alder Cycloaddition | Cyclopentadiene + methyl-substituted maleic anhydride; toluene or THF; 40–80 °C; 12–24 h | Formation of bicyclic anhydride or ester intermediate |
| Hydrolysis/Esterification | Aqueous acid/base hydrolysis or alcoholysis | Conversion to free carboxylic acid or methyl ester |
| Catalytic Hydrogenation | Pd/C (5%) catalyst; H2 (50 psi); 25 °C; 1–2 h | Saturation of double bonds, yielding bicycloheptane derivatives |
| Malonate Alkylation | Sodium hydride; anhydrous benzene; acid chloride addition | Formation of malonate intermediates for further elaboration |
| Purification | Recrystallization, fractional distillation under reduced pressure | Isolation of pure this compound |
Analytical Validation and Characterization
The preparation methods are typically validated by a combination of spectroscopic and chromatographic techniques:
Infrared (IR) Spectroscopy: Characteristic carbonyl stretches near 1700 cm⁻¹ confirm the presence of carboxylic acid or ester groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR reveals olefinic protons between δ 5.5–6.5 ppm and methyl substituent signals, while carbon NMR confirms the bicyclic framework and carboxyl carbon resonances.
Mass Spectrometry (MS): Molecular ion peaks consistent with C10H14O2 (molecular weight ~166.22 g/mol for the acid) confirm molecular integrity.
Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are used for purity assessment and isomer separation.
Comparative Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The methyl group or other positions on the bicyclic structure can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be used in the study of enzyme-catalyzed reactions and as a model compound for studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the bicyclic structure provides rigidity and stability. These features make it a valuable compound for studying molecular interactions and designing new molecules with desired properties.
Comparison with Similar Compounds
Core Framework and Substituents
Stereochemical Considerations
- The endo/exo configuration significantly impacts reactivity. For example, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (100% endo) polymerizes efficiently with Pd catalysts, while exo isomers show lower activity .
- In 3-[(tetrahydrofuran-2-ylmethoxy)carbonyl] derivatives (), stereocenters influence molecular packing and hydrogen-bonding networks .
Physicochemical Properties
*Estimated based on methyl ester analog ().
Key Research Findings and Contradictions
- Stereochemical Challenges: While endo isomers dominate in polymer synthesis (), exo isomers of amino derivatives () show lower reactivity, highlighting the need for precise stereocontrol.
- Contradictions in Synthesis : Curtius reaction yields for bicyclo[2.2.1]hept-5-ene-2-carboxylic acid vary widely (47% vs. unspecified yields in alternative routes) , suggesting sensitivity to reaction conditions.
Biological Activity
3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a bicyclic compound with the molecular formula CHO, has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- CAS Number : 4397-23-3
- Molecular Weight : 152.19 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds related to bicyclic structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of bicyclo[2.2.1]heptane can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and certain mycobacterial strains, which are known for their resistance to conventional antibiotics .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µM |
| Mycobacterium abscessus | 0.03 µg/mL |
| Escherichia coli | Not active |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A study highlighted its ability to induce apoptosis in cancer cell lines, suggesting that it may act through mechanisms involving cell cycle arrest and apoptosis induction .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
- Cell Membrane Disruption : Antimicrobial activity may be attributed to disruption of bacterial cell membranes.
- Apoptosis Induction : In cancer cells, the compound could trigger intrinsic apoptotic pathways leading to cell death.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various bicyclic compounds, including this compound against resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at low concentrations, highlighting its potential as a therapeutic agent against resistant infections .
Investigation into Anticancer Properties
Another investigation focused on the anticancer properties of this compound in vitro using human cancer cell lines (e.g., HepG2 and Vero). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting a promising avenue for further research into its use as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
